(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of an aminophenyl group and a dihydroisoquinolinyl group connected through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with 3,4-dihydroisoquinoline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminophenyl group can form hydrogen bonds with active site residues, while the dihydroisoquinolinyl group can engage in hydrophobic interactions. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone linkage.
(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Similar structure but with an ethanone linkage instead of a methanone linkage.
Uniqueness
(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is unique due to its specific methanone linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-aminophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-15-7-5-13(6-8-15)16(19)18-10-9-12-3-1-2-4-14(12)11-18/h1-8H,9-11,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATOIMZOTSZUKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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